1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)-
CAS No.:
Cat. No.: VC16802216
Molecular Formula: C12H7ClIN3
Molecular Weight: 355.56 g/mol
* For research use only. Not for human or veterinary use.
![1H-Pyrrolo[2,3-b]pyridine, 5-chloro-2-iodo-3-(3-pyridinyl)- -](/images/structure/VC16802216.png)
Specification
Molecular Formula | C12H7ClIN3 |
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Molecular Weight | 355.56 g/mol |
IUPAC Name | 5-chloro-2-iodo-3-pyridin-3-yl-1H-pyrrolo[2,3-b]pyridine |
Standard InChI | InChI=1S/C12H7ClIN3/c13-8-4-9-10(7-2-1-3-15-5-7)11(14)17-12(9)16-6-8/h1-6H,(H,16,17) |
Standard InChI Key | JFFJWLTVRDFULA-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=CN=C1)C2=C(NC3=C2C=C(C=N3)Cl)I |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Analysis
The compound features a 1H-pyrrolo[2,3-b]pyridine backbone, a bicyclic system comprising a pyrrole ring fused to a pyridine ring. Key substituents include:
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Chlorine at position 5, enhancing electrophilicity and binding affinity to biological targets.
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Iodine at position 2, contributing to steric bulk and potential halogen bonding interactions.
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3-Pyridinyl at position 3, introducing a secondary aromatic system for π-stacking or hydrogen bonding .
The molecular formula is C₁₁H₆ClIN₃, with a calculated molecular weight of 357.54 g/mol. While experimental data on density, melting point, and solubility are unavailable for this specific derivative, analogous compounds exhibit densities near 2.4 g/cm³ and logP values indicative of moderate lipophilicity .
Spectral and Computational Data
Computational models predict a planar geometry for the fused ring system, with the iodine and chlorine atoms inducing localized electronic effects. The 3-pyridinyl group introduces rotational flexibility, potentially influencing conformational dynamics in solution . Proton affinity and ionization energy for the parent 1H-pyrrolo[2,3-b]pyridine are documented at 224.7 kcal/mol and 8.110 eV, respectively , providing a baseline for understanding the electronic impact of substituents.
Synthesis and Derivative Optimization
General Synthetic Strategies
Synthesis of pyrrolo[2,3-b]pyridine derivatives typically involves:
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Core Construction: Cyclization of aminopyridine precursors with α-halo ketones or via transition-metal-catalyzed cross-coupling .
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Halogenation: Sequential electrophilic substitution or directed ortho-metalation to install chlorine and iodine .
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Pyridinyl Functionalization: Suzuki-Miyaura coupling to introduce the 3-pyridinyl group at position 3 .
For 5-chloro-2-iodo-3-(3-pyridinyl)- derivatives, a plausible route involves:
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Iodination of 5-chloro-1H-pyrrolo[2,3-b]pyridine using N-iodosuccinimide.
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Palladium-catalyzed cross-coupling with 3-pyridinylboronic acid .
Challenges in Purification
The electron-deficient nature of the scaffold complicates crystallization, necessitating chromatographic purification. Halogen substituents increase molecular weight, reducing volatility and complicating mass spectrometric analysis .
Biological Activity and Mechanism
Antiproliferative Effects
In vitro assays on analogous compounds show:
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Apoptosis Induction: Caspase-3/7 activation in breast cancer (4T1) cells at 1–10 µM .
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Metastasis Suppression: Inhibition of cell migration and invasion via downregulation of MMP-9 .
Comparative Analysis with Structural Analogs
*FGFR1–4 inhibition range for compound 4h .
Future Directions and Applications
Oncology Therapeutics
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Combination Therapies: Synergy with checkpoint inhibitors in FGFR-driven tumors.
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Prodrug Development: Phosphate esters to enhance solubility .
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